N-cyclohexyl-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
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Overview
Description
This compound is a complex organic molecule with several functional groups, including a cyclohexyl group, a pyrimidine ring, and a sulfanyl group. It’s likely that these functional groups contribute to the compound’s properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by its functional groups. For example, the pyrimidine ring is a planar, aromatic ring, which could contribute to the compound’s stability. The sulfanyl group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds might undergo reactions like nucleophilic substitution at the sulfanyl group, or electrophilic substitution on the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a sulfanyl group could make the compound polar and potentially soluble in water .Scientific Research Applications
Crystal Structure Analysis
- Studies on similar compounds indicate a focus on crystal structure analysis. For instance, research on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed a folded conformation about the methylene C atom of the thioacetamide bridge, with significant intramolecular hydrogen bonding stabilizing this conformation (Subasri et al., 2016); (Subasri et al., 2017).
Synthesis and Biological Activities
- A variety of derivatives of this compound, including pyridines, pyrimidinones, and oxazinones, were synthesized for antimicrobial applications, showing promising antibacterial and antifungal activities (Hossan et al., 2012).
- Similarly, derivatives of 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide were prepared for anticancer activity, displaying potent effects against leukemia cell lines (Horishny et al., 2021).
- The synthesis and characterization of thiazole, bisthiazole, pyridone, and bispyridone derivatives of N-cyclohexyl-2-cyanoacetamide also indicated antimicrobial potential (Ali et al., 2010).
Antitumor and Antimicrobial Effects
- Research on related compounds also delves into antitumor and antimicrobial effects. For example, novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives displayed promising antitumor activity (Albratty et al., 2017).
- Similarly, studies on compounds incorporating the antipyrine moiety showed antimicrobial properties (Bondock et al., 2008).
Spectroscopic Analysis
- Vibrational spectroscopic studies, such as Raman and Fourier transform infrared spectroscopy, have been conducted on similar molecules for molecular structure analysis (Mary et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclohexyl-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c26-19(23-16-7-2-1-3-8-16)14-28-20-17-9-4-10-18(17)25(21(27)24-20)13-15-6-5-11-22-12-15/h5-6,11-12,16H,1-4,7-10,13-14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMUWRSDPXXKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
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